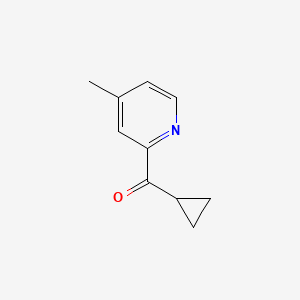

2-Cyclopropanecarbonyl-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

cyclopropyl-(4-methylpyridin-2-yl)methanone |

InChI |

InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |

InChI Key |

ZHOHRZXEGKRRMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropanecarbonyl 4 Methylpyridine

Strategies for Constructing the Cyclopropanecarbonyl Moiety

The formation of the cyclopropanecarbonyl moiety is the cornerstone of the synthesis of 2-cyclopropanecarbonyl-4-methylpyridine (B6228823). This can be achieved by first constructing the cyclopropane (B1198618) ring with a suitable functional group that can be later converted to a ketone, or by directly forming the cyclopropyl (B3062369) ketone.

Direct Cyclopropanation Reactions for Cyclopropanecarboxylic Acid Derivatives

A common and effective approach involves the direct formation of a cyclopropane ring from an appropriately substituted alkene. These reactions can be catalyzed by transition metals, mediated by ylides, or promoted by organocatalysts, with some methods offering high levels of stereocontrol.

Transition metal catalysis is a powerful tool for the construction of cyclopropane rings, often proceeding through the intermediacy of a metal carbene. nih.gov Rhodium(II) complexes, in particular, are widely used for the cyclopropanation of olefins with diazo compounds. nih.gov For the synthesis of a precursor to this compound, a potential strategy would involve the reaction of a vinylpyridine derivative, such as 2-vinyl-4-methylpyridine, with a diazo compound in the presence of a rhodium catalyst.

The general mechanism involves the reaction of the diazo compound with the rhodium catalyst to form a rhodium carbene intermediate. This intermediate then reacts with the alkene in a concerted fashion to yield the cyclopropane ring. The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction. For instance, chiral rhodium catalysts have been developed to achieve enantioselective cyclopropanations. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation Reactions

| Catalyst | Alkene Substrate | Diazo Compound | Product | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | nih.gov |

| Chiral Rh(II) | Styrene | Ethyl diazoacetate | Enantioenriched ethyl 2-phenylcyclopropane-1-carboxylate | nih.gov |

| Pd(OAc)₂ | Various Olefins | Substituted Allyl Carbonates | Cyclopropane Esters | wikipedia.org |

While direct examples for 2-vinyl-4-methylpyridine are not prevalent in the literature, the methodology has been successfully applied to a wide range of olefinic substrates, suggesting its potential applicability.

The Corey-Chaykovsky reaction provides a valuable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comadichemistry.com In the context of synthesizing this compound, a plausible precursor would be an α,β-unsaturated ketone bearing the 4-methylpyridine (B42270) moiety, such as (E)-1-(4-methylpyridin-2-yl)prop-2-en-1-one.

The reaction proceeds via the 1,4-conjugate addition of a sulfur ylide, typically dimethylsulfoxonium methylide, to the enone. organic-chemistry.orgadichemistry.com This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the sulfur atom, leading to the displacement of dimethyl sulfoxide (B87167) (DMSO) and the formation of the cyclopropane ring. organic-chemistry.org

Table 2: Key Features of the Corey-Chaykovsky Reaction for Cyclopropanation

| Feature | Description | Reference |

|---|---|---|

| Ylide Reagent | Dimethylsulfoxonium methylide is commonly used for the cyclopropanation of enones. | organic-chemistry.orgadichemistry.com |

| Substrate | α,β-Unsaturated ketones and aldehydes are suitable substrates. | wikipedia.orgorganic-chemistry.org |

| Mechanism | Involves a 1,4-conjugate addition followed by intramolecular ring closure. | organic-chemistry.org |

| Stereoselectivity | The reaction often proceeds with high diastereoselectivity. | wikipedia.org |

This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials.

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including the enantioselective cyclopropanation of α,β-unsaturated aldehydes and ketones. nih.govprinceton.edunih.gov Chiral secondary amines, such as derivatives of proline, are often employed as catalysts. nih.gov

The mechanism typically involves the formation of a chiral iminium ion intermediate from the reaction of the α,β-unsaturated aldehyde or ketone with the chiral amine catalyst. This activation enhances the electrophilicity of the substrate and allows for a stereocontrolled reaction with a nucleophile, such as a sulfur ylide or a brominated malonate derivative. nih.gov The subsequent intramolecular cyclization furnishes the enantioenriched cyclopropane product.

Table 3: Organocatalytic Asymmetric Cyclopropanation of Enals

| Catalyst | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Diarylprolinol Silyl Ether | Cinnamaldehyde | Dimethyl bromomalonate | up to 99% | nih.gov |

| Chiral Diamine | Cinnamone derivatives | Stabilized sulfur ylides | 67-93% | nih.gov |

This approach offers a metal-free alternative for the synthesis of chiral cyclopropanes and could be adapted for the preparation of an enantiomerically enriched precursor to this compound.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. acsgcipr.orgwikipedia.org While the direct formation of a cyclopropane ring via a [2+1] cycloaddition is a common strategy, more complex cascade reactions involving cycloadditions can also lead to cyclopropyl-containing products.

For instance, certain intramolecular [4+2] cycloadditions can be followed by rearrangements that result in the formation of a cyclopropane ring. pku.edu.cn The applicability of this strategy to the synthesis of this compound would depend on the design of a suitable precursor that incorporates both a diene and a dienophile, with the pyridine (B92270) moiety appropriately positioned. The hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile, can also be a viable route for constructing heterocyclic systems that could be further elaborated to the target molecule. wikipedia.org

Introduction and Functionalization of the Carbonyl Group

Once the cyclopropane ring is constructed, often as a carboxylic acid derivative or an aldehyde, the final step is the introduction of the carbonyl group attached to the 4-methylpyridine ring. This can be achieved through standard organic transformations.

If a cyclopropanecarboxylic acid is synthesized, it can be converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting cyclopropanecarbonyl chloride can then be used in a Friedel-Crafts-type acylation reaction with 4-methylpyridine. However, direct Friedel-Crafts acylation on pyridine is often challenging due to the deactivation of the ring by the nitrogen atom. A more feasible approach would involve a cross-coupling reaction. For example, the acyl chloride can be coupled with an organometallic derivative of 4-methylpyridine, such as a Grignard reagent or an organozinc compound, in the presence of a suitable catalyst.

Alternatively, if the cyclopropanation reaction yields a cyclopropyl aldehyde, this can be oxidized to the corresponding carboxylic acid and then subjected to the coupling procedures described above. Another possibility is the direct addition of an organometallic reagent derived from 4-methylpyridine to the cyclopropyl aldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Acylation Reactions (e.g., with Cyclopropanecarbonyl Chloride)

Direct Friedel-Crafts acylation of 4-methylpyridine with cyclopropanecarbonyl chloride is generally not a favored method. The nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

However, alternative acylation strategies can be employed. One plausible approach involves the prior activation of the 4-methylpyridine ring. This can be achieved through metallation, for instance, by reacting 4-methylpyridine with a strong base like n-butyllithium to generate a nucleophilic organolithium species, 2-lithio-4-methylpyridine. This intermediate can then react with an electrophile such as cyclopropanecarbonyl chloride. It is important to note that the reaction of organolithium reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols through double addition, thus careful control of reaction conditions is crucial. An alternative to the acyl chloride would be the corresponding aldehyde, cyclopropanecarboxaldehyde (B31225), followed by oxidation of the resulting secondary alcohol to the desired ketone.

Another strategy involves the use of Grignard reagents. While direct acylation is problematic, the addition of a Grignard reagent to an activated pyridine derivative, such as a 1-acyl-4-methoxypyridinium salt, has been reported for the synthesis of 2-alkyl- and 2-aryl-substituted dihydropyridones. mdpi.com This concept could potentially be adapted for the synthesis of the target molecule.

Carboxylic Acid Activation Strategies

Instead of using the highly reactive cyclopropanecarbonyl chloride, cyclopropanecarboxylic acid can be used directly if activated appropriately. In peptide synthesis, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to form amide bonds by activating carboxylic acids. nih.govbldpharm.com While primarily used for amide bond formation, the principle of activating a carboxylic acid to make it susceptible to nucleophilic attack could be adapted for C-C bond formation with a suitable nucleophilic 4-methylpyridine derivative. This would typically involve the in-situ formation of a highly reactive activated ester or acylphosphonium species. For this strategy to be effective, a nucleophilic version of 4-methylpyridine, such as 2-lithio-4-methylpyridine, would be required.

Approaches for Synthesizing the 4-Methylpyridine Moiety

The synthesis of the 4-methylpyridine core is a well-established area of heterocyclic chemistry, with several reliable methods available.

Heterocyclic Ring Formation via Dehydrocyclization Reactions (e.g., Acetaldehyde (B116499) and Ammonia)

The formation of 2- and 4-methylpyridine can be achieved through the vapor-phase reaction of acetaldehyde and ammonia (B1221849) over a solid acid catalyst. wikipedia.orgwikipedia.org This dehydrocyclization reaction is a classical method for pyridine synthesis. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring. The ratio of 2-methylpyridine (B31789) to 4-methylpyridine can be influenced by the specific catalyst and reaction conditions used.

| Reactants | Catalyst | Product(s) |

| Acetaldehyde, Ammonia | Oxide catalyst | 2-Methylpyridine, 4-Methylpyridine |

Cross-Coupling Reactions for Pyridine Ring Construction or Functionalization

Modern synthetic organic chemistry offers a plethora of cross-coupling reactions that are highly effective for constructing or functionalizing pyridine rings. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming carbon-carbon bonds. wikipedia.org

A common strategy involves starting with a pre-functionalized pyridine, such as 2-chloro-4-methylpyridine (B103993). This halogenated pyridine can then be coupled with a suitable organometallic reagent bearing the cyclopropylcarbonyl moiety or a precursor. For instance, a Kumada coupling reaction could be envisioned, where 2-chloro-4-methylpyridine is reacted with a cyclopropylcarbonyl Grignard reagent in the presence of a nickel or palladium catalyst. Alternatively, the Grignard reagent could be cyclopropylmagnesium bromide, which would yield 2-cyclopropyl-4-methylpyridine. Subsequent oxidation of the cyclopropyl group at the benzylic position would be required to install the carbonyl group, which presents a significant synthetic challenge.

Functionalization at the Methyl Group of 4-Methylpyridine (e.g., Metallation and Electrophilic Quenching)

The methyl group of 4-methylpyridine (also known as γ-picoline) is acidic and can be deprotonated by strong bases to form a nucleophilic picolyl anion. This anion can then react with various electrophiles. Treatment of 4-methylpyridine with n-butyllithium can lead to deprotonation at the methyl group. wikipedia.org The resulting lithiated species can, in principle, react with an acylating agent to introduce the cyclopropanecarbonyl group. However, competitive addition of the organolithium reagent to the pyridine ring at the 2-position is a known side reaction.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be designed using either a linear or a convergent approach, each with its own advantages and disadvantages.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a starting material through a series of steps. | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Often results in higher overall yields. Allows for parallel synthesis of fragments. | May require more complex planning and fragment synthesis. |

Amide Bond Formation Strategies from Precursors

While the target compound is a ketone, the synthesis of the analogous amide, N-(4-methylpyridin-2-yl)cyclopropanecarboxamide, represents a key strategy involving related precursors. This amide is formed through the coupling of 2-amino-4-methylpyridine (B118599) with an activated derivative of cyclopropanecarboxylic acid. The formation of this amide bond is a fundamental reaction in organic synthesis and can be achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. luxembourg-bio.com

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt. This intermediate is then susceptible to reaction with the amine. luxembourg-bio.com The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. For electron-deficient amines like 2-amino-4-methylpyridine, stronger activating agents may be required. nih.gov

Key precursors for this synthesis are:

2-Amino-4-methylpyridine: The amine component.

Cyclopropanecarboxylic acid: The carboxylic acid component.

Cyclopropanecarbonyl chloride: An activated form of the acid, which can react directly with the amine, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Common strategies for this amide bond formation are summarized in the table below.

| Coupling Reagent/Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| Carbodiimides (e.g., EDC, DCC) | Forms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to increase efficiency and suppress side reactions. | EDC, HOBt, base (e.g., DIPEA), solvent (e.g., THF, DCM), room temperature. | mdpi.com |

| Phosphonium Salts (e.g., PyBOP, HATU) | Highly efficient reagents that form activated esters, suitable for coupling less nucleophilic amines. | Reagent, base (e.g., DIPEA), solvent (e.g., DMF), room temperature. | nih.gov |

| Acid Chlorides | Direct reaction of cyclopropanecarbonyl chloride with 2-amino-4-methylpyridine. Requires a base to scavenge HCl. | Base (e.g., Pyridine, Triethylamine), solvent (e.g., DCM), 0 °C to room temperature. | google.com |

| Photochemical Activation | A light-mediated method using pyridine and CBr4 to activate the carboxylic acid for direct amidation. | Pyridine, CBr4, Acetonitrile (ACN), LED (370 nm) or sunlight irradiation. | researchgate.net |

Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) provides a powerful and efficient approach to synthesize this compound by directly introducing the acyl group onto a pre-existing 4-methylpyridine scaffold. This strategy avoids lengthy synthetic sequences and allows for rapid diversification. Direct C-H acylation is a primary LSF method for this transformation.

One advanced strategy involves photoredox catalysis. acs.org In this approach, the pyridine nitrogen is first activated, for instance, by converting it into an N-methoxypyridinium or N-aminopyridinium salt. This activation modifies the electronic properties of the ring, directing the functionalization to specific positions. The use of N-methoxypyridinium salts has been shown to preferentially direct acylation to the C2 position. acs.org Acyl radicals, generated photocatalytically from aldehydes or other precursors, can then add to the activated pyridine ring. acs.org

Another approach utilizes acyl-1,4-dihydropyridines, which serve as bench-stable sources of acyl radicals under photochemical, thermal, or electrochemical activation. mdpi.com These reagents can participate in radical addition reactions to introduce the cyclopropanecarbonyl moiety onto the pyridine core. This method is notable for its application in the late-stage functionalization of complex molecules. mdpi.com

Key features of these LSF acylation strategies include:

Regioselectivity: The position of acylation (C2 vs. C4) can often be controlled by the choice of activating group on the pyridine nitrogen. N-methoxypyridinium salts favor C2 acylation, while N-aminopyridinium salts can switch the selectivity to the C4 position. acs.org

Radical Precursors: The cyclopropanecarbonyl group can be generated from various precursors, such as cyclopropanecarboxaldehyde or a corresponding acyl-1,4-dihydropyridine.

Reaction Conditions: These reactions are often performed under mild conditions using visible light and a photocatalyst, making them compatible with a wide range of functional groups.

| LSF Method | Key Features | Typical Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Photoredox C-H Acylation | Uses light to generate acyl radicals for addition to an activated pyridine ring. | 4-methylpyridine, N-activation agent (e.g., for N-methoxypyridinium salt), acyl radical precursor, photocatalyst, light source. | C2-selective with N-methoxy activation. | acs.org |

| Acyl-1,4-Dihydropyridine Reagents | Employs stable acyl radical precursors that can be activated by light, heat, or electrochemistry. | 4-methylpyridine, Cyclopropanecarbonyl-1,4-DHP, light or heat. | Dependent on specific substrate and conditions. | mdpi.com |

| Friedel-Crafts Acylation | A classic method involving an acyl halide and a Lewis acid catalyst. Generally more effective on electron-rich heterocycles. | 4-methylpyridine, Cyclopropanecarbonyl chloride, Lewis Acid (e.g., AlCl3). | Can be difficult to control on simple pyridines. | nih.gov |

Development of Sustainable and Atom-Economical Synthetic Routes

The development of sustainable and atom-economical routes is a central goal in modern organic synthesis. For this compound, this involves designing processes that minimize waste, avoid hazardous reagents, and maximize the incorporation of atoms from the reactants into the final product.

Direct C–H functionalization, as discussed in the context of LSF, is an inherently atom-economical strategy. acs.org It eliminates the need for pre-functionalization of the pyridine ring (e.g., halogenation followed by metal-catalyzed cross-coupling), which generates stoichiometric byproducts. Photocatalytic methods contribute to sustainability by using light, a renewable energy source, to drive chemical transformations under mild conditions, often at room temperature. acs.orgrsc.org The use of metal-free organic photocatalysts, such as 4CzIPN, further enhances the green credentials of these reactions. rsc.org

Flow chemistry offers another avenue for sustainable synthesis. Performing reactions in microflow reactors can significantly improve efficiency, safety, and scalability. For instance, the activation of carboxylic acids with reagents like triphosgene (B27547) for amide bond formation can be performed with extremely short residence times (seconds) in a flow system. nih.govnih.gov This rapid processing suppresses side reactions, such as racemization in chiral molecules, and allows for the use of highly reactive intermediates in a controlled manner, improving yields and purity while minimizing waste. nih.gov

Key principles for sustainable synthesis of this compound include:

Atom Economy: Prioritizing addition reactions like C-H acylation over substitution reactions that generate waste salts.

Energy Efficiency: Employing catalytic methods, particularly photocatalysis, that operate at ambient temperature. acs.org

Reduced Waste: Using catalytic amounts of reagents instead of stoichiometric activators and minimizing solvent usage, potentially through flow chemistry setups. nih.govnih.gov

Renewable Resources: Utilizing light as a "reagent" in photochemical transformations. researchgate.net

Reactivity and Reaction Mechanisms of 2 Cyclopropanecarbonyl 4 Methylpyridine

Mechanistic Investigations of the Cyclopropanecarbonyl Group's Reactivity

The reactivity of 2-cyclopropanecarbonyl-4-methylpyridine (B6228823) is significantly influenced by the interplay between the pyridine (B92270) ring and the cyclopropanecarbonyl group. The strained three-membered ring of the cyclopropyl (B3062369) moiety and the electrophilic nature of the carbonyl carbon are key determinants of its chemical behavior.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org In the case of this compound, which can be considered a ketone, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The subsequent step involves the departure of a leaving group, which in this case would be a fragment of the pyridine ring if a substitution were to occur, which is generally unfavorable under standard conditions. More commonly, for ketones, this tetrahedral intermediate, upon protonation, leads to an alcohol, which is an addition product rather than a substitution product.

The mechanism of nucleophilic acyl substitution can be influenced by the reaction conditions, such as the strength of the nucleophile and the presence of acid or base catalysts. libretexts.orgchadsprep.com With strong, negatively charged nucleophiles, the reaction typically proceeds via a direct addition-elimination mechanism. masterorganicchemistry.com With weaker, neutral nucleophiles, an acid catalyst is often required to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing its electrophilicity. libretexts.org

Ring-Opening Reactions of the Cyclopropyl Moiety and Rearrangements

The cyclopropyl group in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions under certain conditions. rsc.orgmdpi.com These reactions can be initiated by electrophiles, nucleophiles, or radical species. The driving force for these reactions is the relief of ring strain.

One notable rearrangement reaction that cyclopropyl ketones can undergo is the Cloke-Wilson rearrangement. rsc.org This thermal or acid-catalyzed reaction involves the ring-opening of the cyclopropyl ketone to form a zwitterionic intermediate, which then cyclizes to afford a five-membered heterocycle. rsc.org In the context of this compound, this could potentially lead to the formation of fused heterocyclic systems.

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropyl ring and the nature of the attacking species. In the case of this compound, the pyridine ring can act as an internal nucleophile or influence the stability of intermediates, thus directing the course of the rearrangement.

Recent studies have also explored pyridine-assisted boronyl radical catalyzed vinylcyclopropane-cyclopentene (VCP-CP) rearrangements. acs.org This metal-free radical pathway involves the generation of radical species that induce the ring opening of cyclopropanes followed by intramolecular cyclization. acs.org

Palladium-Catalyzed C(sp³)-H Activation at the Cyclopropyl Ring

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The C(sp³)-H bonds of the cyclopropyl ring in this compound are potential sites for such activation.

The mechanism of palladium-catalyzed C-H activation often involves the coordination of the palladium catalyst to a directing group within the substrate. chemrxiv.org In this case, the pyridine nitrogen could serve as a directing group, facilitating the activation of a C-H bond on the cyclopropyl ring. This chelation-assisted activation leads to the formation of a palladacycle intermediate. rsc.org

Once the palladacycle is formed, it can undergo various transformations, such as cross-coupling reactions with a range of partners, including organoboron reagents. nih.gov The use of specific ligands, such as mono-N-protected amino acids, can influence the enantioselectivity of these reactions. nih.govacs.org

The regioselectivity of the C-H activation can be influenced by the solvent and the nature of the palladium catalyst and ligands used. nih.gov Computational studies have been employed to understand the transition states and intermediates involved in these C-H activation processes, providing insights into the factors controlling selectivity. chemrxiv.orgpkusz.edu.cn

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, which confers basic and nucleophilic properties to the molecule. This nitrogen atom is also a key site for coordination to metal ions.

Basicity and Protonation Studies

The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity. The pKa of the conjugate acid of 4-methylpyridine (B42270) is approximately 5.98-6.02. nih.govwikipedia.orgchemicalbook.com This indicates that it is a moderately weak base. The presence of the electron-donating methyl group at the 4-position increases the basicity compared to unsubstituted pyridine (pKa ≈ 5.25). wikipedia.orgwikipedia.org

The cyclopropanecarbonyl group at the 2-position is expected to have an electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen to some extent. Therefore, the pKa of the conjugate acid of this compound is likely to be slightly lower than that of 4-methylpyridine.

Protonation of the pyridine nitrogen can occur in the presence of acids, forming a pyridinium (B92312) salt. This protonation can significantly alter the electronic properties of the molecule, making the pyridine ring more electron-withdrawing and potentially influencing the reactivity of the cyclopropanecarbonyl group.

Table 1: pKa Values of Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid |

| Pyridine | ~5.25 |

| 4-Methylpyridine | ~5.98 - 6.02 nih.govwikipedia.orgchemicalbook.com |

| This compound | Estimated to be slightly lower than 5.98 |

Note: The pKa for this compound is an estimate based on the electronic effects of the substituents.

Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom of this compound allows it to function as a ligand in coordination complexes with various metal ions. wikipedia.orgresearchgate.net Pyridine and its derivatives are known to form stable complexes with a wide range of transition metals. nih.govacs.org

The coordination of the pyridine nitrogen to a metal center can lead to the formation of diverse structures, including mononuclear and polynuclear complexes. researchgate.net The steric and electronic properties of the ligand, as well as the nature of the metal ion and other co-ligands, will determine the geometry and stability of the resulting coordination complex. nih.gov

The cyclopropanecarbonyl group at the 2-position may also participate in coordination, potentially acting as a bidentate ligand in conjunction with the pyridine nitrogen. This would involve the coordination of the carbonyl oxygen to the metal center, forming a chelate ring. The ability to act as a bidentate ligand would enhance the stability of the resulting metal complexes.

The coordination chemistry of pyridine-based ligands is extensive and has applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netmdpi.com The specific properties of this compound as a ligand would depend on factors such as the steric hindrance introduced by the cyclopropyl group and the electronic effects of the substituents on the pyridine ring.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through the pyridine nitrogen atom. |

| Bidentate (Chelating) | Coordination through both the pyridine nitrogen and the carbonyl oxygen. |

| Bridging | The ligand bridges two or more metal centers. |

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, a common reaction for pyridine and its derivatives. This transformation typically involves reacting the parent molecule with a peroxy acid, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. wikipedia.org

The resulting compound, this compound N-oxide, features a formal positive charge on the nitrogen atom and a negative charge on the oxygen. This alteration in electronic structure significantly modifies the reactivity of the pyridine ring. While the parent pyridine ring is deactivated towards electrophilic substitution compared to benzene, the N-oxide is activated. The N-oxidation makes the pyridine ring more electron-rich, particularly at the 2- and 4-positions, facilitating electrophilic substitution reactions at these sites. wikipedia.org Following substitution, the N-oxide can be deoxygenated to restore the pyridine ring, making N-oxidation a useful strategy in the functionalization of pyridines. wikipedia.org

Chemical Transformations at the 4-Methyl Group of the Pyridine Moiety

The methyl group at the 4-position of the pyridine ring is a key site for chemical transformations, including oxidation and acid-catalyzed reactions.

Oxidative Transformations of the Alkyl Pyridine Side Chain

The 4-methyl group can undergo gas-phase catalytic oxidation to yield valuable derivatives such as pyridine-4-carbaldehyde and isonicotinic acid. researchgate.net This reaction is often carried out using vanadium oxide-based catalysts. Studies on the oxidation of 4-methylpyridine have shown that the efficiency and selectivity of the process are highly dependent on the catalyst composition. researchgate.net

Pure vanadium pentoxide (V₂O₅) can catalyze the reaction, but its activity is significantly enhanced by modification with promoters like tin dioxide (SnO₂) and titanium dioxide (TiO₂). The introduction of these modifiers to create binary (V₂O₅-SnO₂ or V₂O₅-TiO₂) and ternary (V₂O₅-TiO₂-SnO₂) systems leads to higher conversion of the starting material and shifts the optimal temperature for product formation to a lower range. researchgate.net This increased activity is attributed to electronic effects that facilitate the key step of C-H bond cleavage in the methyl group. researchgate.net

| Catalyst System | Key Observation | Effect on Reactivity |

|---|---|---|

| Individual V₂O₅ | Baseline catalytic activity. | Moderate conversion and product yield. |

| Binary V₂O₅-SnO₂ and V₂O₅-TiO₂ | Increased activity compared to V₂O₅ alone. | Higher conversion of the starting material. |

| Ternary V₂O₅-TiO₂-SnO₂ | Synergistic effect observed, leading to the highest activity. | Increased conversion and a shift in maximum yield of intermediate products to lower temperatures. researchgate.net |

Acid-Catalyzed Reactions Involving the Methyl Group

The reactivity of the 4-methyl group can be enhanced under acidic conditions. Protonation of the basic nitrogen atom in the pyridine ring withdraws electron density from the ring system. nih.gov This electron withdrawal has a significant activating effect on the attached methyl group, increasing the acidity of its C-H bonds.

This phenomenon, known as increasing CH-acidity, makes the methyl protons more susceptible to abstraction by a base. nih.gov Once deprotonated, the resulting carbanion is stabilized by resonance and can act as a nucleophile in various reactions, such as aldol-type condensations with aldehydes or ketones. Therefore, in an acidic medium, the protonated form of this compound would exhibit a more reactive 4-methyl group, enabling its participation in condensation and other functionalization reactions that are not feasible with the neutral molecule.

Theoretical and Computational Studies of Reactivity and Mechanisms

Computational chemistry provides powerful tools for understanding the electronic factors that govern the reactivity of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways and Transition States

Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving the 4-methylpyridine core. For the catalytic oxidation of the 4-methyl group on vanadium oxide surfaces, DFT calculations have revealed the role of catalyst modifiers. researchgate.net These studies show that the promoting effect of SnO₂ and TiO₂ is linked to an increase in the proton affinity of the vanadyl oxygen (V=O) group on the catalyst surface. researchgate.net This enhanced affinity facilitates the transfer of a proton from the methyl group to the catalyst, lowering the enthalpy of deprotonation and thus the activation energy for the rate-limiting C-H bond cleavage step. researchgate.net

Similarly, DFT calculations have been used to confirm the mechanism of acid-catalyzed reactions. nih.gov Studies on related pyridine derivatives show that upon protonation of the ring nitrogen, there is a significant increase in the positive charge on the hydrogen atoms of the attached methyl groups. This calculated charge increase corresponds to a higher CH-acidity, providing a quantitative basis for the observed enhancement in reactivity under acidic conditions. nih.gov

| Reaction Type | Computational Method | Key Finding | Implication for Reactivity |

|---|---|---|---|

| Catalytic Oxidation | DFT (B3LYP) | Promoters (SnO₂, TiO₂) decrease the deprotonation enthalpy of the methyl substituent on the catalyst surface. researchgate.net | Lowered activation energy for C-H bond cleavage, leading to higher catalyst activity. researchgate.net |

| Acid-Catalyzed Reaction | DFT (RB3LYP) | Protonation of the pyridine nitrogen significantly increases the positive charge on the methyl group's hydrogen atoms. nih.gov | Enhanced CH-acidity of the methyl group, promoting deprotonation and subsequent nucleophilic reactions. nih.gov |

Advanced Characterization Techniques for Structural Elucidation of 2 Cyclopropanecarbonyl 4 Methylpyridine

Spectroscopic Analysis for Confirmation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclopropanecarbonyl-4-methylpyridine (B6228823) is expected to show distinct signals corresponding to the protons on the 4-methylpyridine (B42270) ring and the cyclopropyl (B3062369) group. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would resonate as a singlet in the upfield region (around δ 2.4 ppm). The protons of the cyclopropyl ring would exhibit complex splitting patterns in the highly shielded region of the spectrum (typically δ 0.8-1.5 ppm) due to geminal and vicinal coupling. The methine proton of the cyclopropyl group attached to the carbonyl would be the most downfield of the cyclopropyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (around δ 200 ppm). The carbons of the pyridine ring would have characteristic shifts in the aromatic region (δ 120-160 ppm). The methyl carbon would appear at the upfield end of the spectrum (around δ 21 ppm), while the cyclopropyl carbons would also be found in the upfield region, with the methine carbon being more downfield than the methylene (B1212753) carbons.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~7.8 | ~125 |

| Pyridine-H5 | ~7.1 | ~122 |

| Pyridine-H6 | ~8.5 | ~150 |

| Pyridine-C2 (C-C=O) | - | ~155 |

| Pyridine-C4 (C-CH₃) | - | ~148 |

| Methyl (CH₃) | ~2.4 | ~21 |

| Carbonyl (C=O) | - | ~200 |

| Cyclopropyl-CH | ~2.6 | ~18 |

| Cyclopropyl-CH₂ | ~1.0-1.3 | ~12 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and characteristic C=C and C=N stretching vibrations from the pyridine ring (approximately 1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it may be weaker than in the IR spectrum. The symmetric vibrations of the pyridine ring and the cyclopropyl ring breathing modes are often strong and well-defined in the Raman spectrum, providing complementary information to the IR data.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| Aromatic C-H | Stretching | 3000-3100 (Moderate) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretching | 2850-3000 (Moderate) | 2850-3000 (Strong) |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 (Multiple bands) | 1400-1600 (Multiple bands) |

| Cyclopropyl Ring | Ring Breathing/Deformation | ~1020, ~870 | ~1020, ~870 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns (e.g., HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

The molecular formula for this compound is C₁₀H₁₁NO. The expected exact mass can be calculated and confirmed by HRMS. The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to a prominent peak corresponding to the 4-methyl-2-pyridinylcarbonyl cation. Another likely fragmentation would be the loss of a CO molecule.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Molecular Weight | 161.20 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | ~162.0919 |

| Key Fragmentation Ion 1 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| Key Fragmentation Ion 2 | [M - CO]⁺ (Loss of carbonyl) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which the electron density and thus the atomic positions can be mapped.

While specific crystallographic data for this compound is not widely published, a successful analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the pyridine ring and the conformation of the cyclopropanecarbonyl group relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be elucidated. For related cyclopropyl ketone structures, the solid-state conformation is often influenced by the packing forces within the crystal lattice.

Applications in Organic Synthesis and Functional Materials Research

2-Cyclopropanecarbonyl-4-methylpyridine (B6228823) as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. The cyclopropyl (B3062369) group, known for its ability to influence metabolic stability and binding affinity in bioactive compounds, makes this scaffold particularly attractive for medicinal chemistry. iris-biotech.de For instance, the replacement of isopropyl or phenyl groups with a cyclopropyl moiety can reduce lipophilicity, a desirable property in drug design. iris-biotech.de

The reactivity of the carbonyl group and the pyridine (B92270) ring allows for numerous chemical modifications. The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then undergo further reactions such as substitution at the pyridine ring. Reduction of the N-oxide can regenerate the parent pyridine, demonstrating the utility of this transformation in synthetic strategies. The carbonyl group itself can be a site for nucleophilic attack or reduction, leading to a variety of derivatives.

Design and Synthesis of Advanced Derivatives and Analogues for Research Purposes

The structural framework of this compound offers multiple sites for modification, enabling the systematic design and synthesis of advanced derivatives and analogues for targeted research applications.

The cyclopropyl ring is a critical component for fine-tuning molecular properties. iris-biotech.de Modifications can range from the introduction of substituents on the ring to alterations of its stereochemistry. The unique steric and electronic properties of the cyclopropane (B1198618) ring are a key structural motif in many biologically active molecules. researchgate.net Synthetic strategies for creating functionalized cyclopropanes are highly sought after. researchgate.net

The stereochemistry of substituted cycloalkanes, including cyclopropane derivatives, is crucial as different stereoisomers can exhibit distinct biological activities. libretexts.orgtru.ca Cis and trans isomers of disubstituted cyclopropanes, for example, have different spatial arrangements of substituents, which can significantly impact their interaction with biological targets. libretexts.org Asymmetric cyclopropanation is a widely used method for controlling the stereochemistry of the cyclopropyl moiety during its formation. researchgate.net Furthermore, ring-expansion reactions of cyclopropyl ketones can lead to the formation of larger ring systems, such as cyclopentanones, in a stereoconvergent manner. nih.gov

| Modification Type | Description | Potential Impact |

|---|---|---|

| Introduction of Substituents | Adding functional groups to the cyclopropyl ring. | Alters steric bulk, electronics, and potential for further reactions. |

| Asymmetric Cyclopropanation | Enantioselective synthesis to produce specific stereoisomers. | Crucial for developing chiral drugs and probes. researchgate.net |

| Diastereoselective Reactions | Controlling the formation of cis/trans isomers. | Affects the 3D shape and binding capabilities of the molecule. libretexts.org |

| Ring Opening/Expansion | Cleavage or rearrangement of the cyclopropyl ring. | Leads to novel scaffolds like cyclopentanones. nih.gov |

The pyridine ring is a common scaffold in pharmaceuticals and offers numerous avenues for functionalization. digitellinc.com The nitrogen atom in the ring influences its reactivity, generally favoring nucleophilic substitution at the C-2 and C-4 positions. nih.gov Direct functionalization at the C-4 position of pyridines, which is remote from the nitrogen atom, presents a synthetic challenge but can be achieved using specific organometallic reagents. nih.govnih.gov

Late-stage functionalization of pyridine cores is a powerful strategy for diversifying complex molecules and exploring structure-activity relationships. acs.orgacs.org Skeletal editing techniques allow for the transformation of the pyridine ring itself into other aromatic systems, such as benzenes and naphthalenes, providing a novel approach to molecular diversification. researchgate.netnih.govnih.gov

| Reaction Type | Position | Description | Reference Example |

|---|---|---|---|

| Nucleophilic Substitution | C2, C4 | Reaction with nucleophiles, often facilitated by an activating group. | Addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org |

| C-H Activation | C4 | Direct functionalization using a strong base to deprotonate the C4-H bond. nih.gov | Metalation with n-butylsodium followed by alkylation or cross-coupling. nih.gov |

| Oxidation | N1 | Formation of Pyridine N-oxide. | Oxidation of 2-Cyclopropyl-4-methylpyridine. |

| Skeletal Editing | Ring | Atom-pair swap (e.g., C=N to C=C) to form different aromatic rings. | Conversion of pyridines to benzenes and naphthalenes. nih.gov |

The carbonyl group (C=O) serves as a critical linker between the cyclopropyl and 4-methylpyridine (B42270) moieties. This ketone functionality is amenable to a variety of chemical transformations. For example, reduction reactions can convert the ketone into a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities. Reductive amination can be employed to synthesize corresponding amines.

Role in the Development of Catalytic Systems and Reagents

The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, particularly as ligands for transition metal complexes.

Pyridyl-ketone compounds, structurally related to this compound, are known to act as effective chelate ligands for various transition metals. acs.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable complex. acs.orgresearchgate.net Di(2-pyridyl) ketone, for example, can act as a bidentate ligand through its two nitrogen atoms or as a tridentate ligand involving the carbonyl oxygen. acs.orgresearchgate.net

Palladium(II) complexes with pyridyl-ketone ligands have demonstrated significant catalytic activity in Heck coupling reactions. acs.orgresearchgate.net The coordination environment around the metal can be further modified, for instance, by the nucleophilic addition of an alcohol to the carbonyl group, which influences the catalytic performance. acs.orgresearchgate.net Similarly, various transition metal complexes with the gem-diol form of di-2-pyridyl ketone have been synthesized and characterized, showing interesting magnetic properties. researchgate.net The ability to tune the electronic and steric properties of the ligand through modifications on the pyridine or cyclopropyl rings makes these compounds versatile platforms for developing new catalysts.

As Organocatalyst Precursors (e.g., 4-Methylpyridine N-oxide as a catalyst)

In the realm of organocatalysis, pyridine derivatives are of significant interest. For instance, 4-Methylpyridine N-oxide , a structurally related compound, is recognized for its catalytic activities. While there is no direct evidence of this compound being used as a precursor for such catalysts, the 4-methylpyridine core is a key feature. The potential oxidation of the nitrogen atom in the pyridine ring could theoretically lead to an N-oxide derivative, a class of compounds known to act as catalysts in various organic transformations. However, without experimental data, the feasibility and efficacy of such a derivative originating from this compound remain purely speculative.

Investigation in Functional Organic Materials Research

The exploration of novel organic molecules for applications in materials science is a vibrant area of research. Pyridine-containing compounds, in particular, have been investigated for their electronic and optical properties.

Exploration of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Chalcone-like structures, which feature a carbonyl group bridging two aromatic rings, have been a focus of NLO research. acs.orgresearchgate.netrsc.org While this compound does not fit the classic chalcone (B49325) structure, the presence of the electron-withdrawing carbonyl group and the π-deficient pyridine ring could, in principle, lead to some degree of NLO activity. The cyclopropyl group can also influence the electronic properties of the molecule. However, without any empirical measurements or theoretical calculations for this specific compound, any discussion of its NLO properties would be unfounded.

Future Research Directions and Unexplored Avenues for 2 Cyclopropanecarbonyl 4 Methylpyridine

Expansion of Asymmetric Synthesis Methodologies for Chiral Derivatives

The creation of chiral derivatives of 2-Cyclopropanecarbonyl-4-methylpyridine (B6228823) is a paramount objective, as enantiomerically pure compounds are essential in pharmaceutical applications. Current synthetic routes to similar pyridine (B92270) derivatives often result in racemic mixtures, necessitating the development of robust asymmetric methodologies.

Future research should focus on several promising strategies:

Catalytic Asymmetric Reduction: The ketone moiety is a prime target for introducing chirality. Research into the catalytic asymmetric reduction of the carbonyl group to a secondary alcohol would yield chiral derivatives. This could be explored using well-established catalyst systems, such as those based on ruthenium, rhodium, or iridium with chiral ligands.

Enantioselective Functionalization: Developing methods for the enantioselective functionalization of the pyridine or cyclopropane (B1198618) rings is another critical avenue. For instance, chiral catalysts could direct the addition of nucleophiles to the pyridine ring, creating stereocenters. Similarly, asymmetric ring-opening reactions of the cyclopropyl (B3062369) ketone, catalyzed by chiral Lewis acids like scandium(III) complexes with N,N'-dioxide ligands, could produce chiral β-naphthol derivatives or other functionalized structures in high enantioselectivity (up to 97% ee).

Chemoenzymatic Strategies: The use of enzymes offers a powerful tool for stereoselective synthesis. Engineered variants of proteins, such as myoglobin, have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones. Applying similar biocatalytic methods could provide a direct and efficient route to enantiopure precursors or derivatives of the target molecule.

Chiral Auxiliaries: The use of chiral auxiliaries temporarily attached to the molecule can direct the stereochemical outcome of subsequent reactions, a strategy successfully employed for the synthesis of enantiopure cyclopropane carboxaldehydes.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Target Site | Potential Catalyst/Method | Expected Outcome |

|---|---|---|---|

| Asymmetric Reduction | Carbonyl Group | Chiral Ru/Rh/Ir Catalysts | Enantiopure Alcohol Derivative |

| Asymmetric Ring-Opening | Cyclopropyl Ketone | Chiral N,N'-Dioxide-Sc(III) Complex | Chiral Functionalized Ketones |

| Biocatalytic Cyclopropanation | Olefin Precursor | Engineered Myoglobin | Enantiopure Cyclopropyl Ketone |

| Chiral Auxiliary | Substrate Precursor | Aldol-Cyclopropanation-Retro-Aldol | Enantiopure Aldehyde Derivative |

Development of Novel Catalytic Transformations for Selective Functionalization

Selectively modifying the this compound scaffold without affecting other functional groups is a significant challenge due to the multiple reactive sites. The development of novel catalytic transformations is essential for creating a diverse library of derivatives for screening and application.

Key areas for future investigation include:

C-H Functionalization of the Pyridine Ring: Direct C-H functionalization is a highly atom-economical strategy. The inherent electronic properties of the pyridine ring typically direct functionalization to the C2, C4, or C6 positions. Future work should explore catalyst systems, potentially using transition metals like nickel, that can overcome this inherent reactivity and achieve selective functionalization at the C3 or C5 positions, which is a known challenge.

Functionalization of the Methyl Group: The 4-methyl group is another site for potential modification. Catalytic methods for the selective oxidation, halogenation, or C-H activation of this group would provide a handle for further derivatization.

Catalytic Ring-Opening of the Cyclopropyl Group: The strained cyclopropane ring can undergo various catalytic transformations. Nickel-catalyzed cross-coupling reactions with organozinc reagents can lead to selective C-C bond activation and the formation of 1,3-difunctionalized, ring-opened products. Other metals, like samarium(II) iodide, have been shown to catalyze formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes, offering a route to complex sp³-rich products. Exploring these reactions would significantly expand the molecular diversity accessible from the parent compound.

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating research by predicting molecular properties and reaction outcomes. Applying these methods to this compound can provide invaluable insights and guide experimental work.

Future computational studies should focus on:

Predicting Reactivity and Selectivity: DFT calculations can model the electronic structure of the molecule, identifying the most likely sites for electrophilic or nucleophilic attack. This can help in designing selective functionalization strategies by predicting the outcome of different reaction conditions and catalyst systems. For instance, modeling can clarify the influence of the cyclopropanecarbonyl group on the electron density of the pyridine ring.

Designing Novel Derivatives: Computational tools can be used in structure-based drug design to create new derivatives with enhanced biological activity. By modeling the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy.

Mechanism Elucidation: Understanding the mechanisms of novel catalytic reactions is crucial for their optimization. DFT can be used to model reaction pathways, calculate transition state energies, and identify key intermediates, providing a detailed picture of how a transformation occurs.

Table 2: Applications of Computational Modeling

| Modeling Technique | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Identify kinetic and thermodynamic products of C-H functionalization. |

| Molecular Docking | Drug Design | Predict binding modes and affinities of derivatives to target proteins. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Model chemoenzymatic transformations to improve catalyst efficiency. |

| Time-Dependent DFT (TD-DFT) | Materials Science | Predict photophysical properties (absorption/emission spectra) for optoelectronic applications. |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Adopting modern synthetic technologies can overcome many of the limitations of traditional batch chemistry, such as safety concerns, scalability, and reaction efficiency.

Flow Chemistry: Continuous flow synthesis offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. This technology is well-suited for the synthesis of heterocyclic compounds. Future research should aim to develop flow-based syntheses for this compound and its derivatives. For example, multi-step sequences, such as the Bohlmann-Rahtz pyridine synthesis, have been successfully adapted to microwave flow reactors, offering a high-yielding process that can be readily scaled.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. This technology could enable previously inaccessible transformations on the pyridine ring. For example, photochemical methods have been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, harnessing the reactivity of pyridinyl radicals generated via single-electron transfer. Applying these strategies to this compound could unlock novel pathways for alkylation and other modifications with unique regioselectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopropanecarbonyl-4-methylpyridine, and how can reaction yields be maximized?

- Methodology : Begin with nucleophilic acylation of 4-methylpyridine using cyclopropanecarbonyl chloride under inert conditions (e.g., nitrogen atmosphere). Use anhydrous dichloromethane as the solvent and a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) and temperature (0–5°C to minimize side reactions) .

- Key Data : Typical yields range from 60–75%, with purity >95% achievable via recrystallization in ethanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropane protons) and pyridine backbone (δ 8.0–8.5 ppm for aromatic protons).

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry to verify molecular ion peaks (expected m/z: 175.1 for [M+H]).

- FT-IR : Look for carbonyl stretching vibrations (~1680–1720 cm) and pyridine ring vibrations (~1600 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers at –20°C to prevent degradation. Note: Toxicity data are limited, so treat the compound as hazardous and avoid inhalation .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of the cyclopropane moiety in this compound be obtained?

- Methodology :

- Kinetic Studies : Track ring-opening reactions under acidic/basic conditions using H NMR to monitor intermediate formation.

- Isotopic Labeling : Introduce C labels in the cyclopropane ring to study bond cleavage pathways via mass spectrometry.

- DFT Calculations : Model transition states and electron density maps to predict regioselectivity in nucleophilic attacks .

Q. How should researchers resolve contradictions in toxicity and ecological impact data for novel pyridine derivatives?

- Methodology :

- Read-Across Approaches : Compare structural analogs (e.g., 4-methoxycarbonylpyridines) with established toxicity profiles.

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity (e.g., LC for fish) and bioaccumulation potential.

- Pilot Ecotoxicity Assays : Conduct short-term Daphnia magna or algae growth inhibition tests to fill data gaps .

Q. What strategies are effective for studying the biological activity of this compound in vitro?

- Methodology :

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays.

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways at pH 2–12 and 25–60°C.

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., DMSO/water, hexane/ethanol) using gravimetric analysis.

- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents for crystallization or formulation .

Q. What experimental designs can validate contradictory hypotheses about the compound’s role in catalytic cycles?

- Methodology :

- In Situ Spectroscopy : Use Raman or IR spectroscopy to detect transient intermediates during catalysis.

- Isotope Effects : Compare reaction rates with C vs. C-labeled compounds to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.